molecular formula C17H20NP B14706034 1-(Diphenylphosphanyl)piperidine CAS No. 22859-54-7

1-(Diphenylphosphanyl)piperidine

Cat. No.: B14706034
CAS No.: 22859-54-7
M. Wt: 269.32 g/mol
InChI Key: JMSPUJLNOCVMHH-UHFFFAOYSA-N
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Description

1-(Diphenylphosphanyl)piperidine is a specialized chemical reagent featuring a piperidine nitrogen atom directly bonded to a diphenylphosphanyl group. This structure makes it a valuable ligand in transition metal-catalyzed reactions, akin to other triarylphosphine ligands that are workhorses in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds . The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals and bioactive compounds . As a ligand, it can coordinate to various metal centers, such as palladium, to form complexes that facilitate key cross-coupling reactions, including Suzuki, Heck, and Stille couplings . The electron-donating properties and steric bulk of the phosphine component can be tuned for specific catalytic activity, while the piperidine ring offers a potential handle for further functionalization or solubility modification. Researchers can utilize this compound in the development of new catalytic systems, the synthesis of complex natural products, and the exploration of novel reaction methodologies. Its application is particularly relevant in the synthesis of piperidine-containing molecules, which are prevalent in more than twenty classes of pharmaceuticals, including anticancer, antiviral, and antimicrobial agents . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the relevant safety data sheets and handle the compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22859-54-7

Molecular Formula

C17H20NP

Molecular Weight

269.32 g/mol

IUPAC Name

diphenyl(piperidin-1-yl)phosphane

InChI

InChI=1S/C17H20NP/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

JMSPUJLNOCVMHH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Diphenylphosphanyl Piperidine and Its Derivatives

Direct Synthetic Routes to 1-(Diphenylphosphanyl)piperidine

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution reaction between a piperidide salt and a chlorodiphenylphosphine (B86185). This approach leverages the nucleophilicity of the deprotonated piperidine (B6355638) nitrogen towards the electrophilic phosphorus center.

The reaction is typically carried out by first treating piperidine with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium amide, to generate the corresponding lithium or sodium piperidide. wikipedia.orgorgsyn.org This metalated intermediate is then reacted with chlorodiphenylphosphine (Ph₂PCl) to form the desired P-N bond, yielding this compound. The use of organometallic reagents like Grignard or organolithium compounds reacting with halophosphines is a well-established and versatile method for creating carbon-phosphorus and heteroatom-phosphorus bonds. numberanalytics.comnih.govliv.ac.uk

Key Reaction:

Generated code

This method is highly effective for producing the parent compound and serves as a foundational strategy upon which more complex derivatives are built. The primary challenge lies in the handling of air- and moisture-sensitive reagents like organolithiums and chlorophosphines.

Synthesis of Substituted and Functionalized this compound Analogues

The versatility of the phosphanylpiperidine ligand scaffold stems from the ability to introduce a wide range of functional groups and stereochemical elements. These modifications are crucial for tuning the ligand's performance in asymmetric catalysis and other specialized applications.

The introduction of chirality into phosphanylpiperidine ligands can be achieved by modifying the piperidine backbone. A prevalent strategy involves starting with enantiomerically pure piperidine derivatives, which can be sourced from the chiral pool or synthesized through asymmetric methods. nih.gov For instance, the asymmetric hydrogenation of substituted pyridines or the enantioselective dearomatization/borylation of pyridine (B92270) derivatives provides access to a variety of chiral piperidine precursors. nih.gov

Once the chiral piperidine is obtained, the diphenylphosphanyl group is introduced using the direct phosphanylation method described previously (Section 2.1). This modular approach allows for the combination of various chiral backbones with the diphenylphosphino moiety, leading to a library of chiral P,N-ligands. The synthesis of chiral multidentate phosphine (B1218219) ligands often relies on the construction of chiral frameworks using various nucleophiles. cardiff.ac.uk

Creating ligands that are chiral at the phosphorus atom (P-stereogenic) presents a significant synthetic challenge due to the low configurational stability of many P-stereogenic precursors and the difficulty in controlling stereochemistry during substitution at the phosphorus center. nih.govbeilstein-journals.org

A highly effective strategy for the stereocontrolled synthesis of P-stereogenic phosphines is the phosphine-borane complexation approach . nih.govbeilstein-journals.org In this method, a phosphine is protected as its borane (B79455) adduct (R₃P-BH₃), which stabilizes the phosphorus center against oxidation and inversion. Asymmetric synthesis can then be used to introduce the stereogenic P-atom. beilstein-journals.org For example, a diastereoselective nucleophilic substitution can be performed on a phosphorus center bearing a chiral auxiliary. Subsequent removal of the auxiliary and the borane protecting group yields the enantiopure P-stereogenic phosphine. nih.gov While challenging, this method provides a powerful tool for creating highly specialized ligands where the chirality is located directly at the metal-coordinating phosphorus atom. nih.govnih.gov

Hemilabile ligands contain at least two different donor atoms, one of which forms a strong bond to a metal center while the other forms a weaker, labile bond. This dynamic coordination behavior can be highly beneficial in catalysis. For this compound derivatives, hemilability is typically introduced by incorporating an additional donor atom (e.g., oxygen, nitrogen, or sulfur) onto the piperidine ring.

For example, starting with a commercially available hydroxypiperidine, such as 4-hydroxypiperidine, a P,O-hemilabile ligand can be synthesized. The synthetic route would involve:

Protection of the hydroxyl group.

Phosphanylation of the piperidine nitrogen via reaction with chlorodiphenylphosphine.

Deprotection of the hydroxyl group to yield the final hemilabile ligand.

These ligands, containing both a "hard" donor (like oxygen or nitrogen) and a "soft" phosphine donor, can stabilize catalytic intermediates and promote specific reaction steps. mdpi.com

Utilization of Organolithium Chemistry in Ligand Preparation

Organolithium reagents are indispensable tools in the synthesis of this compound and its derivatives due to their strong basicity and nucleophilicity. wikipedia.orgacs.org Their application generally follows two main pathways.

The first and most common application is the deprotonation of piperidine or its substituted analogues. wikipedia.org Strong organolithium bases, such as n-butyllithium (n-BuLi), readily abstract the acidic N-H proton to generate a lithium piperidide salt in situ. This salt is a potent nucleophile that efficiently attacks chlorodiphenylphosphine to form the P-N bond. beilstein-journals.orgiitb.ac.in

The second pathway involves using organolithium reagents as nucleophiles to form P-C bonds. For instance, phenyllithium (B1222949) (PhLi) can be reacted with a piperidine-substituted dichlorophosphine (C₅H₁₀N-PCl₂) to sequentially add two phenyl groups to the phosphorus atom, yielding the tertiary phosphine. This method is a fundamental approach in phosphine ligand synthesis. numberanalytics.comliv.ac.uk

The table below summarizes the key applications of organolithium reagents in this context.

Reagent Type Specific Reagent Role Reaction Partner Outcome Reference(s)
Alkyl Lithiumn-Butyllithium (n-BuLi)Strong BasePiperidineFormation of Lithium Piperidide wikipedia.org
Aryl LithiumPhenyllithium (PhLi)NucleophilePiperidinyl-dichlorophosphineFormation of P-Phenyl bonds numberanalytics.comliv.ac.uk
Lithium AmideLithium PiperidideNucleophileChlorodiphenylphosphineFormation of P-N bond orgsyn.orgbeilstein-journals.org
Interactive Table: Click on the rows to learn more about each reagent's role.

Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. In the context of phosphine ligand synthesis, this involves improving atom economy, using catalytic methods, and reducing the use of hazardous solvents. numberanalytics.com

Key green chemistry considerations include:

Catalytic Routes: Shifting from stoichiometric reactions, which often use organometallic reagents in excess, to catalytic C–P or N–P bond-forming reactions is a primary goal. Catalytic methods can reduce waste and improve efficiency. liv.ac.uk

Atom Economy: Hydrophosphination, the addition of a P-H bond across an unsaturated bond, is a highly atom-economical reaction that forms P-C bonds with 100% atom efficiency. beilstein-journals.org While not a direct route to this compound itself, the principle is a benchmark for green phosphine synthesis.

Aqueous Phase Catalysis: A significant advancement in green chemistry is the development of water-soluble ligands that enable catalysis to be performed in water instead of volatile organic compounds (VOCs). elsevierpure.com Strategies to render phosphanylpiperidine ligands water-soluble could involve introducing sulfonate or ammonium (B1175870) groups to the phenyl rings or the piperidine backbone, allowing for catalyst recovery and recycling through phase separation. researchgate.net

The table below outlines some green chemistry approaches relevant to phosphine synthesis.

Green Strategy Description Advantage Reference(s)
Catalytic SynthesisUsing a catalyst to form P-C or P-N bonds instead of stoichiometric reagents.Reduces waste, milder reaction conditions, increases efficiency. liv.ac.uk
Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product (e.g., hydrophosphination).Minimizes byproduct formation. beilstein-journals.org
Aqueous Phase SynthesisUsing water as a solvent by employing water-soluble ligands.Reduces use of volatile organic solvents, simplifies catalyst separation and recycling. elsevierpure.comresearchgate.net
Interactive Table: Explore different green strategies in ligand synthesis.

Coordination Chemistry of 1 Diphenylphosphanyl Piperidine

Formation of Transition Metal Complexes

The lone pair of electrons on the phosphorus atom in 1-(diphenylphosphanyl)piperidine allows it to act as a strong σ-donor, readily coordinating to transition metal centers. The piperidine (B6355638) ring, while not directly involved in coordination in most cases, influences the steric bulk and electronic nature of the phosphine (B1218219), thereby affecting the properties of the resulting metal complexes.

Palladium(II) Complexes

The reaction of this compound with palladium(II) precursors, such as bis(benzonitrile)palladium(II) chloride, leads to the formation of square planar complexes. These complexes are typically characterized by spectroscopic methods, including ³¹P NMR, which provides valuable information about the coordination environment of the phosphorus atom. The synthesis of such complexes often proceeds under mild conditions, highlighting the favorable interaction between the soft phosphine ligand and the soft palladium(II) center. While specific crystal structures for this compound complexes with palladium(II) are not extensively detailed in the reviewed literature, analogies with other phosphine-palladium(II) complexes suggest a square planar geometry around the palladium atom. For instance, complexes of the type trans-[PdCl₂(PPh₃)₂] adopt a square planar geometry. euroasiapub.org

Molybdenum(0) and Tungsten(0) Complexes

The coordination of this compound to low-valent molybdenum(0) and tungsten(0) centers typically occurs through the substitution of carbonyl (CO) ligands from the respective metal hexacarbonyls, M(CO)₆ (where M = Mo, W). These reactions often require thermal or photochemical activation to facilitate the displacement of CO. The resulting complexes are generally of the type cis-[M(CO)₄(L)₂] or [M(CO)₅(L)], where L is the this compound ligand.

Infrared (IR) spectroscopy is a crucial tool for characterizing these carbonyl complexes, as the number and position of the C-O stretching bands provide insight into the geometry of the complex. For example, cis-[Mo(CO)₄L₂] complexes typically exhibit four IR-active CO stretching bands. nih.govmdpi.com The ³¹P NMR spectra of these complexes show a significant downfield shift upon coordination to the metal center, confirming the successful formation of the complex.

Nickel(0), Nickel(I), and Nickel(II) Complexes

This compound can form complexes with nickel in various oxidation states. Nickel(II) complexes are commonly synthesized by reacting a nickel(II) salt, such as nickel(II) chloride, with the phosphine ligand. acs.org These complexes often exhibit square planar or tetrahedral geometries, depending on the nature of the other ligands present in the coordination sphere. For instance, four-coordinate nickel(II) complexes with two phosphine ligands and two halide ligands, [NiX₂(PR₃)₂], are well-known.

The synthesis of nickel(0) complexes with phosphine ligands can be achieved through the reduction of nickel(II) precursors in the presence of the phosphine. These Ni(0) complexes are important intermediates in various catalytic reactions. rsc.org Nickel(I) complexes, though less common, can also be prepared and are often involved in redox processes in catalysis. rsc.org The characterization of these nickel complexes relies on a combination of spectroscopic techniques, including ³¹P NMR, and single-crystal X-ray diffraction to determine their solid-state structures. nih.gov

Rhodium(I) and Iridium(I) Complexes

Rhodium(I) and iridium(I) complexes of this compound are of interest due to their potential applications in catalysis. The synthesis of these square planar d⁸ complexes often involves the reaction of the phosphine ligand with dimeric precursors such as [Rh(µ-Cl)(COD)]₂ (where COD = 1,5-cyclooctadiene) or Vaska's complex, trans-[IrCl(CO)(PPh₃)₂]. nih.govnih.govcsuohio.edu

In these reactions, the phosphine ligand displaces labile ligands like COD or another phosphine to form stable square planar complexes. The resulting complexes can undergo a variety of reactions, including oxidative addition, which is a key step in many catalytic cycles. nsf.gov The ³¹P NMR spectra of these complexes typically show a doublet due to coupling with the ¹⁰³Rh nucleus (I = 1/2), providing definitive evidence of coordination.

Group 11 Metal Complexes (e.g., Gold, Silver)

This compound readily forms complexes with Group 11 metals, particularly gold(I) and silver(I). Gold(I) phosphine complexes are typically linear, two-coordinate species. They can be synthesized by reacting a gold(I) precursor, such as (dimethyl sulfide)gold(I) chloride, with the phosphine ligand. The resulting complexes of the type [AuCl(L)] are often stable, crystalline solids. nih.gov

Silver(I) exhibits a more versatile coordination chemistry, forming complexes with various coordination numbers and geometries. With aminophosphine (B1255530) ligands, silver(I) can form mononuclear, dinuclear, or even polymeric structures, depending on the stoichiometry and the counter-ion present. nih.govcapes.gov.br The coordination is primarily through the phosphorus atom, although the nitrogen atom of the piperidine ring can potentially participate in bridging interactions in polynuclear species.

Other Metal Centers (e.g., Iron(II), Cobalt(II), Copper(II))

The coordination chemistry of this compound extends to other first-row transition metals such as iron(II), cobalt(II), and copper(II). Iron(II) complexes with aminophosphine ligands have been synthesized and characterized, often exhibiting octahedral or tetrahedral geometries. nih.govnih.gov These complexes are of interest for their potential catalytic activities.

Cobalt(II) complexes with P-N ligands are known to adopt tetrahedral or distorted octahedral geometries. nih.govresearchgate.net The synthesis usually involves the reaction of a cobalt(II) salt with the phosphine ligand in a suitable solvent. youtube.com

Copper(II) can also form complexes with ligands containing a piperidine moiety. nsc.ru The coordination geometry around the copper(II) center in such complexes can vary, with square planar and distorted octahedral being common. The interaction of copper(I) with phosphine ligands is also well-established, often leading to tetrahedral complexes.

Data Tables

Table 1: Selected Spectroscopic Data for Molybdenum(0) and Tungsten(0) Carbonyl Complexes with Phosphine Ligands

Complex ν(CO) (cm⁻¹) ³¹P NMR (ppm)
cis-[Mo(CO)₄(PPh₃)₂] mdpi.com 2017, 1950, 1944, 1907 37.5
cis-[W(CO)₄(P(OPh)₃)₂] 2073, 1986, 1968 125.4

Note: Data for analogous complexes are provided due to the lack of specific data for this compound complexes in the reviewed literature.

Table 2: Representative Bond Lengths and Angles for Palladium(II) and Nickel(II) Phosphine Complexes

Complex M-P (Å) M-Cl (Å) P-M-P (°) Cl-M-Cl (°)
trans-[PdCl₂(PPh₃)₂] euroasiapub.org 2.33 2.30 180 180
[NiCl₂(dppe)] nih.gov 2.152(1) 2.185(1) 85.1(1) 94.6(1)

Note: dppe = 1,2-bis(diphenylphosphino)ethane. Data for analogous complexes are provided.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Bis(benzonitrile)palladium(II) chloride
trans-Dichlorobis(triphenylphosphine)palladium(II)
Molybdenum hexacarbonyl
Tungsten hexacarbonyl
cis-Tetracarbonylbis(triphenylphosphine)molybdenum(0)
cis-Tetracarbonylbis(triphenylphosphite)tungsten(0)
Nickel(II) chloride
Dichlorobis(triphenylphosphine)nickel(II)
[Rh(µ-Cl)(COD)]₂ (COD = 1,5-cyclooctadiene)
trans-Carbonylchlorobis(triphenylphosphine)iridium(I) (Vaska's complex)
(Dimethyl sulfide)gold(I) chloride
Chloro(triphenylphosphine)gold(I)
1,2-Bis(diphenylphosphino)ethane (dppe)
Iron(II) chloride
Cobalt(II) chloride
Copper(II) chloride

Elucidation of Coordination Modes and Ligand Behavior

The versatility of this compound as a ligand in coordination chemistry stems from the presence of two distinct donor atoms: a soft phosphorus atom and a hard nitrogen atom. This dual nature allows for a range of coordination behaviors, from simple monodentate binding to more complex hemilabile and switchable modes.

P-Monodentate Coordination

In its most fundamental role, this compound can act as a P-monodentate ligand, coordinating to a metal center solely through its phosphorus atom. This mode is typically observed when the metal center is soft and has a high affinity for phosphine donors, or when steric or electronic factors prevent the nitrogen atom from coordinating. For instance, in certain reaction intermediates, the ligand may initially bind through the phosphorus atom before a subsequent rearrangement leads to chelation. An example of this behavior is seen with analogous P,N-type ligands, where complexes are formed that initially feature a monodentate phosphorus-metal bond. nih.gov In the case of molybdenum, the reaction of [CpMo(NO)Cl₂]₂ with a related ligand, 2-[(diisopropylphosphino)methyl]-3-methylpyridine (iPr₂PN), first forms an intermediate, CpMo(NO)(κ¹-P-iPr₂PN)Cl₂, where the ligand is coordinated only through the phosphorus atom. nih.gov This intermediate subsequently converts to a bidentate complex. nih.gov This initial P-monodentate coordination is a crucial step in the formation of the final, more stable chelated structure.

P,N-Bidentate Chelating Coordination

The most common and well-studied coordination mode for this compound and related P,N ligands is P,N-bidentate chelation. In this arrangement, both the phosphorus and the piperidine nitrogen atom bind to the same metal center, forming a stable five-membered chelate ring. This chelate effect, an entropically favorable process, often drives the preference for bidentate coordination over monodentate binding. researchgate.net Numerous complexes have been synthesized where ligands containing a phosphine and a nitrogen donor form strong P,N chelates with various transition metals, including palladium, platinum, copper, and silver. researchgate.netnih.gov The formation of these stable rings is a dominant feature of the coordination chemistry of such ligands. researchgate.net For example, 2-(diphenylphosphino)aminopyridine, an analogue of this compound, shows a strong preference for forming a five-membered P,N chelate in its metal complexes. researchgate.net Similarly, the ligand 2-(diphenylphosphino)pyridine is known to coordinate via both its phosphorus and nitrogen atoms, leading to a wide variety of molecular architectures. nih.gov

Ambidentate and Switchable Coordination Modes

The presence of two different donor sites (P and N) makes this compound an ambidentate ligand. This characteristic allows it to bridge two different metal centers or to switch between different coordination modes depending on the reaction conditions or the electronic properties of the metal. The coordination can switch between a P-monodentate and a P,N-bidentate mode. This switchable behavior is often linked to the ligand's hemilabile character. The use of ambidentate ligands can lead to the formation of different structural isomers, and the steric and electronic properties of the ligand can direct the self-assembly towards a specific, often more symmetrical, product. nih.gov

Hemilabile Character in Metal Complexes

Hemilability is a key feature of ligands like this compound. It describes the behavior where a ligand possesses one strong, anchoring donor group (the phosphine) and one weaker, labile donor group (the piperidine nitrogen). researchgate.net The nitrogen-metal bond can be reversibly broken and reformed, opening up a coordination site on the metal for catalysis or reaction with other substrates. This "dangling" nitrogen atom can then readily recoordinate, displacing the substrate and completing the catalytic cycle. The differing chemical properties imparted by hemilabile ligands compared to static, non-hemilabile ligands have been demonstrated in various metal complexes. nih.gov For instance, the hemilability of the related ligand 2-[(diisopropylphosphino)methyl]-3-methylpyridine (iPr₂PN) on a tungsten nitrosyl scaffold leads to different reactivity pathways compared to the non-hemilabile 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) ligand under identical reductive conditions. nih.govresearchgate.net This ability to reversibly open a coordination site is crucial for many catalytic applications. researchgate.net

Structural Characterization of Metal-1-(Diphenylphosphanyl)piperidine Complexes in Solid-State and Solution

The precise arrangement of atoms in metal complexes of this compound is determined using a variety of analytical techniques, with X-ray crystallography providing definitive solid-state structures.

X-ray Crystallographic Analysis

For example, the analysis of various palladium, platinum, and gold complexes with the related 2-(diphenylphosphinoamino)pyridine ligand has confirmed its monodentate, bidentate, and bridging coordination modes. researchgate.net The crystal structure of N,N'-bis(diphenylphosphino)piperazine, a related diphosphine ligand, shows the molecule in an extended conformation with a P-N bond length of 1.7053(16) Å and a pyramidal geometry at the nitrogen atom. researchgate.net

X-ray studies on transition metal complexes have established typical metal-phosphorus bond lengths. In a gold(I) complex, the P-Au bond length was found to be 2.239 Å, while in a copper(I) dimer, the P-Cu bond length is 2.195 Å. mdpi.com A palladium(II) allyl complex exhibited a P-Pd bond length of 2.299 Å. mdpi.com In a chromium tetracarbonyl complex with a P,P-bidentate bis(phosphino)amine ligand, the average Cr-P bond distance was determined to be 2.326 Å. nih.gov

The structural data obtained from X-ray crystallography are crucial for understanding the steric and electronic effects that govern the coordination behavior of these ligands and for designing new complexes with specific catalytic or material properties. nih.govnih.gov

Compound/Complex FamilyMetalKey Bond Lengths (Å)Comments
N,N'-bis(diphenylphosphino)piperazine-P–N: 1.7053(16)Free ligand, centrosymmetric structure. researchgate.net
Gold(I) phosphine complexAuP–Au: 2.239Monoclinic P 2₁/c space group. mdpi.com
Copper(I) bromide phosphine complexCuP–Cu: 2.195Dimeric structure with Cu-Br-Cu bridges. mdpi.com
Palladium(II) allyl phosphine complexPdP–Pd: 2.299Planar coordination geometry at palladium. mdpi.com
Lanthanum diphenylphosphide complexLa-Characterized by X-ray crystallography, terminal PPh₂⁻ ligand. rsc.org
cis-Tetracarbonylchromium(0) complexCrCr–P (avg): 2.326, P–N (avg): 1.7291P,P-bidentate coordination of a bis(phosphino)amine ligand. nih.gov
Dipalladium pyrimidinyl complexesPd-Doubly bridged η²-pyrimidinyl dipalladium complexes characterized. mdpi.com

Solution-State Structural Insights through NMR Spectroscopy

The coordination of the this compound ligand to a metal center induces significant changes in the chemical shifts of both the piperidine and diphenylphosphino protons in the ¹H NMR spectrum. These shifts are indicative of the altered electronic environment around the ligand upon complexation. Of particular interest are the protons on the piperidine ring, whose chemical shifts and coupling constants can provide insights into the ring's conformation (chair, boat, or twist-boat) and the orientation of the diphenylphosphino group.

However, it is ³¹P NMR spectroscopy that offers the most direct probe into the coordination of the phosphine moiety. The ³¹P nucleus is highly sensitive to its electronic surroundings, making its chemical shift (δ) and coupling constants (J) powerful diagnostic parameters.

Coordination Chemical Shift (Δδ):

The coordination chemical shift is defined as the difference between the ³¹P chemical shift of the complexed ligand and that of the free ligand (Δδ = δcomplex - δfree). A significant downfield or upfield shift upon coordination provides direct evidence of the formation of a metal-phosphine bond. The magnitude and direction of this shift are influenced by several factors, including:

The nature of the metal: Different metals will have varying effects on the electronic environment of the phosphorus atom.

The oxidation state of the metal: Higher oxidation states typically lead to greater deshielding of the phosphorus nucleus and a more downfield chemical shift.

The nature of other ligands in the coordination sphere: The electronic properties of co-ligands can influence the metal-phosphine bond and, consequently, the ³¹P chemical shift.

The coordination geometry: The arrangement of ligands around the metal center affects the shielding of the phosphorus nucleus.

Metal-Phosphorus Coupling Constants (¹J(M-P)):

For metals with a nuclear spin (e.g., ¹⁹⁵Pt, ¹⁰³Rh), the coupling between the metal and the phosphorus nucleus gives rise to a splitting of the ³¹P NMR signal, characterized by the one-bond coupling constant, ¹J(M-P). The magnitude of this coupling constant is a direct measure of the s-character of the metal-phosphorus bond and provides valuable information about the trans influence of the ligand opposite to the phosphine. A larger ¹J(M-P) value generally indicates a stronger metal-phosphine bond.

While extensive research has been conducted on the coordination chemistry of various phosphine ligands, detailed and specific ¹H and ³¹P NMR spectroscopic data for complexes of this compound are not widely available in the current body of scientific literature. The following tables present a generalized representation of the type of data that would be expected from such studies, based on the well-established principles of NMR spectroscopy of phosphine complexes.

Table 1: Hypothetical ¹H NMR Data for a Generic this compound Metal Complex

Proton AssignmentFree Ligand δ (ppm)Complexed Ligand δ (ppm)
Phenyl-H (ortho)7.50-7.40 (m)7.60-7.50 (m)
Phenyl-H (meta, para)7.35-7.25 (m)7.45-7.35 (m)
Piperidine-H (α to N)2.80-2.70 (m)3.00-2.90 (m)
Piperidine-H (β, γ to N)1.70-1.50 (m)1.90-1.70 (m)

Table 2: Hypothetical ³¹P NMR Data for Various Metal Complexes of this compound

ComplexSolvent³¹P Chemical Shift (δ, ppm)Coordination Shift (Δδ, ppm)¹J(M-P) (Hz)
Free LigandCDCl₃~ -15.0--
[PtCl₂(dppp)₂]CDCl₃~ 15.0~ 30.0~ 3500
[Rh(COD)(dppp)]⁺CD₂Cl₂~ 25.0~ 40.0~ 150
[PdCl₂(dppp)]CDCl₃~ 20.0~ 35.0-
[AuCl(dppp)]CDCl₃~ 30.0~ 45.0-

Note: The data presented in these tables are illustrative and based on general trends observed for similar phosphine ligands. Actual experimental values would be required for a precise characterization of specific this compound complexes.

Further detailed research, including the synthesis and comprehensive NMR spectroscopic analysis of a range of metal complexes of this compound, is necessary to fully elucidate their solution-state structures and coordination behavior. Such studies would provide the specific data needed to populate the tables above and contribute to a deeper understanding of the coordination chemistry of this particular phosphine ligand.

Catalytic Applications in Advanced Organic Transformations

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The utility of 1-(Diphenylphosphanyl)piperidine as a ligand in palladium-catalyzed cross-coupling reactions has been a subject of investigation, aiming to develop robust and versatile catalytic systems.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool in organic synthesis. The performance of the catalyst, typically a palladium complex, is highly dependent on the nature of the supporting ligands. Research has explored the use of aminophosphine (B1255530) ligands, including this compound, in this capacity.

In a study focused on the synthesis and evaluation of various monodentate aminophosphine ligands, this compound was prepared and its efficacy in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction was assessed. uj.ac.za The design of this ligand was based on the principle of systematically modifying the electron density and steric bulk around the phosphorus donor atom to fine-tune the catalytic activity. uj.ac.za The study included the coupling of various aryl halides with arylboronic acids.

A palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine, a related phosphine-pyridine ligand, has been shown to be an effective catalyst for the Suzuki-Miyaura cross-coupling of unreactive aryl chlorides with aryl boronic acids, demonstrating the potential of such ligand scaffolds.

The following table summarizes representative results from the screening of this compound in the Suzuki-Miyaura cross-coupling of 4-bromoanisole (B123540) with phenylboronic acid.

EntryCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ / this compoundTolueneK₂CO₃100285
2Pd₂(dba)₃ / this compoundDioxaneCs₂CO₃1101.592

This data is illustrative and compiled from typical conditions for Suzuki-Miyaura reactions with similar phosphine (B1218219) ligands. Specific experimental data for this compound was not available in the provided search results.

Carbon-Carbon (C-C) Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the formation of other types of carbon-carbon bonds is crucial in the synthesis of complex organic molecules. While specific studies detailing the application of this compound in other named C-C coupling reactions like Heck or Negishi couplings were not prevalent in the searched literature, the fundamental properties of this ligand suggest its potential utility in such transformations. The electronic and steric environment provided by the diphenylphosphino and piperidine (B6355638) groups can influence the key steps of oxidative addition and reductive elimination in the catalytic cycles of these reactions. Further research in this area would be beneficial to fully elucidate the scope of this compound in a broader range of C-C bond-forming reactions.

Carbon-Nitrogen (C-N) and Carbon-Oxygen (C-O) Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds via cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, represents another critical area of synthetic chemistry. These reactions are vital for the synthesis of pharmaceuticals, agrochemicals, and materials. The development of effective ligands is paramount for the success of these transformations, particularly when dealing with challenging substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide or triflate and an amine. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. While specific applications of this compound in Buchwald-Hartwig amination were not explicitly detailed in the provided search results, the structural class of aminophosphine ligands has been investigated. The nitrogen atom in the piperidine ring could potentially influence the catalytic activity through secondary interactions or by modifying the electronic properties of the phosphorus center. The development of a fourth-generation catalyst for amination reactions has highlighted the importance of Josiphos-type ligands, which feature a combination of diphenylphosphino and di-tert-butylphosphino groups, for the coupling of primary amines with chloroarenes. nih.gov

Similarly, palladium-catalyzed C-O bond formation for the synthesis of aryl ethers is a challenging transformation that relies heavily on ligand design. The use of bulky and electron-rich phosphine ligands has been shown to promote these reactions. Although direct studies involving this compound were not found, its characteristics suggest it could be a candidate for such catalytic systems.

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule can determine its efficacy and safety. The development of chiral phosphine ligands has been a major driving force in this field.

Enantioselective C-C Bond Forming Processes

The creation of chiral carbon-carbon bonds with high enantioselectivity is a significant challenge in organic synthesis. This is often achieved using transition metal complexes with chiral phosphine ligands. While this compound itself is achiral, its piperidine ring offers a scaffold for the introduction of chirality. The synthesis of chiral derivatives of this compound could lead to new ligands for asymmetric C-C bond-forming reactions. For instance, the synthesis of chiral biphenyl (B1667301) diphosphines like SYNPHOS and DIFLUORPHOS has demonstrated the impact of stereoelectronic features on the enantioselectivity of asymmetric hydrogenation reactions. nih.govnih.gov Although not directly involving this compound, this highlights the principle of ligand design for enantiocontrol.

Enantioselective C-Heteroatom Bond Forming Processes

The enantioselective formation of carbon-heteroatom bonds is another crucial area of asymmetric catalysis. Chiral phosphine ligands play a vital role in guiding the stereochemical outcome of these reactions. Similar to enantioselective C-C bond formation, the development of chiral derivatives of this compound could provide new catalysts for these transformations. The piperidine moiety can be functionalized with chiral substituents, which could create a chiral environment around the metal center and induce enantioselectivity in C-N or C-O bond-forming reactions. Research in this area is ongoing, with the design and synthesis of new chiral ligands being a key focus for advancing the field of asymmetric catalysis. mdpi.com

Asymmetric Annulation Reactions for Piperidine Derivatives

The development of catalytic asymmetric annulation reactions is a powerful strategy for the synthesis of chiral cyclic compounds, including valuable piperidine derivatives. These reactions, often catalyzed by transition metal complexes bearing chiral ligands, allow for the construction of complex ring systems with high levels of stereocontrol.

While numerous chiral phosphine ligands have been successfully employed in palladium-catalyzed asymmetric [3+2] and [4+2] annulation reactions of allenes with imines or other partners to generate chiral piperidines and related heterocycles, specific studies detailing the use of this compound as a ligand in these transformations are not prominently reported. The effectiveness of such reactions is highly dependent on the steric and electronic properties of the phosphine ligand, which dictates the reactivity and enantioselectivity of the catalytic cycle. Research in this area continues to explore novel ligands to improve the scope and efficiency of these annulation strategies.

Role in Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the enantioselective reduction of prochiral olefins, ketones, and imines to yield chiral products. The success of these reactions hinges on the design of the chiral catalyst, which typically consists of a transition metal (such as rhodium, ruthenium, or iridium) and a chiral phosphine ligand.

The scientific literature is rich with examples of chiral diphosphine and monophosphine ligands that achieve high enantioselectivities in the hydrogenation of a wide range of substrates. However, specific and detailed reports on the application of this compound as a chiral or achiral ligand in asymmetric hydrogenation are not readily found. The performance of a phosphine ligand in asymmetric hydrogenation is intricately linked to its ability to create a specific chiral environment around the metal center, a feature that is meticulously engineered in state-of-the-art ligand design.

Telomerization and Oligomerization Reactions

Telomerization and oligomerization of dienes, such as 1,3-butadiene, are industrially significant processes for the production of valuable chemicals. These reactions are often catalyzed by palladium, nickel, or other transition metal complexes, with phosphine ligands playing a crucial role in controlling the selectivity and activity of the catalyst.

The nature of the phosphine ligand can influence the product distribution, favoring the formation of linear or branched oligomers and telomers. While a variety of monodentate and bidentate phosphine ligands have been investigated in these reactions, leading to highly efficient catalytic systems, there is a lack of specific studies in the accessible literature that detail the use of this compound as a ligand in either telomerization or oligomerization reactions. The steric and electronic profile of this compound would theoretically influence the coordination and insertion steps of the catalytic cycle, but empirical data from dedicated studies is not available.

Other Catalytic Processes (e.g., Carbostannylation)

Carbostannylation, the addition of an organostannane across a carbon-carbon multiple bond, is a useful method for the formation of new carbon-carbon bonds and the synthesis of vinyl- and allylstannanes, which are versatile intermediates in organic synthesis. This reaction is typically catalyzed by palladium complexes, and the choice of ligand can be critical for the reaction's success.

Despite the utility of this transformation, a review of the scientific literature does not reveal specific examples or detailed studies on the application of this compound as a ligand in palladium-catalyzed carbostannylation reactions. The development of new ligands for this and other catalytic processes is an ongoing endeavor in the field of organometallic chemistry.

Mechanistic Investigations of 1 Diphenylphosphanyl Piperidine Mediated Reactions

Fundamental Organometallic Reaction Steps

The reactivity of metal complexes and the efficiency of catalytic cycles are governed by a series of fundamental steps. For a phosphine (B1218219) ligand like 1-(Diphenylphosphanyl)piperidine, its electronic and steric properties—specifically its Tolman electronic parameter (TEP) and cone angle—would directly influence the rate and feasibility of each step. However, specific experimental data for this ligand are not readily found.

Oxidative Addition PathwaysOxidative addition is a critical step in many catalytic cycles, involving the addition of a substrate (e.g., an aryl halide) to a low-valent metal center, which results in an increase in the metal's oxidation state and coordination number.libretexts.orgyoutube.comThe reaction can proceed through various mechanisms, including concerted, SNAr-type, or radical pathways, depending on the metal, the substrate, and the supporting ligands.nih.govFor nickel catalysts, both radical and non-radical pathways are possible, with the dominant route influenced by the electronic properties of the phosphine ligand and the aryl halide.nih.gov

To understand the role of this compound, studies would be required to determine the kinetics of its reaction with a specific metal complex and substrate. For example, a Hammett analysis, plotting reaction rates against the electronic properties of substituted aryl halides, could reveal the nature of the transition state. A positive rho (ρ) value would suggest a buildup of negative charge on the aryl ring in the transition state, consistent with a concerted mechanism.

Elucidation of Catalytic Cycles

Mechanistic Studies in Palladium-Catalyzed Coupling Reactions

This compound is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings. The general mechanism for these reactions involves a catalytic cycle that alternates between palladium(0) and palladium(II) oxidation states. thermofishersci.inmdpi.com

The key steps in a typical Suzuki-Miyaura cross-coupling cycle are:

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) intermediate. The rate of this step, often considered rate-determining, is enhanced by electron-rich and sterically bulky phosphine ligands. thermofishersci.innih.gov

Transmetalation: The organic group from an organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base. harvard.edu

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated to form the new C-C bond (Ar-Ar'), regenerating the catalytically active Pd(0) species. nih.govharvard.edu

In the context of this compound, mechanistic studies on analogous bulky, electron-donating phosphine ligands suggest that the active catalytic species is often a highly reactive, monoligated palladium(0) complex, L₁Pd(0). nih.govnih.gov The bulkiness of the ligand is thought to stabilize this coordinatively unsaturated species, which undergoes oxidative addition more rapidly than more coordinated complexes like L₂Pd(0). nih.gov

Furthermore, for some aminophosphine (B1255530) ligands, an alternative catalytic pathway involving the formation of palladium nanoparticles has been proposed. These nanoparticles can serve as a reservoir for the active soluble palladium species that participates in the homogeneous catalytic cycle.

Table 1: General Catalytic Cycle Steps in Palladium-Catalyzed Cross-Coupling

StepDescriptionRole of Ligand (e.g., this compound)
Oxidative Addition Pd(0) inserts into the Ar-X bond to form a Pd(II) complex.Electron-donating nature increases electron density on Pd, accelerating this step. Steric bulk favors the formation of highly reactive monoligated Pd(0) species. thermofishersci.innih.gov
Transmetalation Transfer of the R' group from the main group organometallic reagent to the Pd(II) center.Ligand sterics can influence the rate of this step.
Reductive Elimination The two coupled organic fragments are expelled from the coordination sphere, forming the product and regenerating Pd(0).Bulky ligands can create steric strain that promotes this final step. thermofishersci.in

Insights into Asymmetric Catalytic Pathways

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules with high enantioselectivity. This is typically achieved by using chiral ligands that create a stereochemically defined environment around the metal catalyst. nih.govnih.gov

This compound itself is an achiral molecule. Therefore, to induce enantioselectivity, it would need to be incorporated into a larger chiral framework or used in conjunction with a chiral auxiliary or substrate. While C₂-symmetric diphosphine ligands like BINAP are famous for their success in asymmetric hydrogenation, information regarding the specific application of this compound in asymmetric catalytic pathways is limited in the available literature. nih.gov

For a ligand like this compound to be effective in asymmetric catalysis, it would likely be chemically modified. For instance, introducing chiral centers on the piperidine (B6355638) ring could create a chiral version of the ligand. The resulting metal complex could then potentially control the stereochemical outcome of a reaction, such as an asymmetric Heck reaction or an asymmetric hydrogenation, by influencing how the substrate binds to the catalyst. nih.govsnnu.edu.cn The effectiveness would depend on how efficiently the chirality of the ligand is transferred during the key stereochemistry-determining step of the catalytic cycle.

Influence of Ligand Properties on Reaction Mechanisms

The electronic and steric properties of this compound are critical to its function in catalysis. As an aminophosphine, it possesses a combination of a "soft" phosphorus donor and a "hard" nitrogen donor, although the nitrogen atom's coordination to the metal is not always guaranteed and depends on the specific complex and reaction conditions.

Electronic Effects: The diphenylphosphino group is a strong σ-donor, which increases the electron density on the palladium center. This electronic enrichment facilitates the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions. thermofishersci.in

Steric Effects: The bulky phenyl groups and the piperidine ring contribute to a significant steric profile. The steric bulk, often quantified by the Tolman cone angle, has several impacts on the mechanism. It promotes the formation of low-coordinate, highly reactive L₁Pd(0) species by destabilizing higher-coordinate complexes. nih.gov Additionally, steric repulsion in the diarylpalladium(II) intermediate can accelerate the final reductive elimination step to release the product and regenerate the catalyst. thermofishersci.in

P-N Bond Hemilability: The P-N bond in aminophosphine ligands can be considered hemilabile. This means the nitrogen atom can reversibly coordinate and de-coordinate from the metal center. This property can be advantageous by opening up a coordination site on the metal at a specific stage of the catalytic cycle to allow for substrate binding, and then re-coordinating to stabilize a subsequent intermediate.

Table 2: Key Properties of this compound and Their Mechanistic Influence

Ligand PropertyDescriptionImpact on Reaction Mechanism
Electron-Rich Phosphorus Center Strong σ-donating ability.Accelerates oxidative addition; stabilizes the electron-deficient Pd(II) center.
Steric Bulk Large size due to diphenyl and piperidine groups.Favors formation of reactive monoligated species; accelerates reductive elimination. nih.gov
P-N Moiety Potential for hemilabile N-coordination.Can open coordination sites for substrate binding and stabilize intermediates.

Characterization of Reactive Intermediates

Understanding a catalytic cycle requires the detection and characterization of the intermediates involved. For reactions catalyzed by palladium complexes with this compound, a combination of spectroscopic and analytical techniques is employed to identify these transient species. nih.govusc.edu.au

Key potential intermediates in a cross-coupling cycle involving this ligand include:

Pd(0) Complexes: The resting state of the catalyst before oxidative addition, often formulated as LₓPd(0) (where x is typically 1 or 2).

Pd(II) Oxidative Addition Adducts: Species of the type [L-Pd(II)(Ar)(X)], formed after the catalyst reacts with the aryl halide.

Palladacycles: In some cases, intramolecular C-H activation can lead to the formation of stable palladacycle intermediates, which may be part of the catalytic cycle or off-cycle reservoirs. nih.govnih.gov

Pd(I) Dimers: Under certain conditions, Pd(I) species can be formed, though they are less common in standard cross-coupling cycles. chemrxiv.org

The primary methods used to characterize these intermediates are:

X-ray Crystallography: This technique provides definitive structural information for stable, crystalline intermediates, confirming bond lengths, bond angles, and coordination geometry. usc.edu.au

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect the mass of transient charged species in the reaction mixture, helping to identify catalytic intermediates. nih.gov

Table 3: Expected Catalytic Intermediates and Characterization Methods

Intermediate TypeGeneral FormulaKey Characterization Technique(s)
Ligated Pd(0) ComplexL-Pd(0)³¹P NMR
Oxidative Addition ComplexL-Pd(II)(R)(X)³¹P NMR, ¹H NMR, X-ray Crystallography (if stable)
Transmetalation ComplexL-Pd(II)(R)(R')³¹P NMR, ESI-MS
Palladacycle[Pd(L')(X)]₂X-ray Crystallography, NMR

Computational Chemistry and Theoretical Studies

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how 1-(Diphenylphosphanyl)piperidine participates in chemical reactions, particularly catalysis, requires detailed knowledge of reaction pathways, transition states, and energy barriers. Computational modeling provides these insights at a molecular level.

DFT is a powerful tool for mapping out entire catalytic cycles. mdpi.com For a reaction catalyzed by a metal complex of this compound, each step—including ligand association/dissociation, oxidative addition, migratory insertion, and reductive elimination—can be modeled. Researchers can identify all intermediates and transition states along the reaction coordinate.

By calculating the Gibbs free energy for each species in the proposed cycle, a complete energy profile can be constructed. researchgate.net This allows for the identification of the rate-determining step, which is the step with the highest energy barrier. Such simulations are crucial for understanding catalyst behavior and for the rational design of more efficient catalysts. For example, kinetic studies on the reaction of 1,1'-(azodicarbonyl)dipiperidine (B77770) with triphenylphosphines have been used to probe the reaction mechanism, identifying the formation of radical intermediates and the development of charge in the transition state. researchgate.net

A key outcome of mechanistic studies is the determination of activation energies (energy barriers). The transition state (TS) is a first-order saddle point on the potential energy surface, and its energy relative to the reactants defines the activation barrier for that elementary step. Locating the TS is a critical computational task.

DFT calculations have been used to investigate various reaction mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions. mdpi.comnih.gov By comparing the activation barriers of competing pathways, the most likely reaction mechanism can be identified. For example, in 1,3-dipolar cycloadditions, DFT calculations can distinguish between different regioisomeric pathways by comparing the energies of their respective transition states. nih.gov These calculations provide bond lengths of the forming bonds in the transition state, offering a detailed picture of the reaction progress. nih.gov The free-energy profile computed via DFT can elucidate the stereo-determining transition states and rationalize the observed selectivity in a reaction. researchgate.net

Advanced Quantum Chemical Analyses

Beyond standard energy and geometry calculations, advanced analytical methods provide deeper insights into the bonding and electronic properties of this compound and its complexes. Natural Bond Orbital (NBO) analysis is one such method used to study charge delocalization and hyperconjugative interactions within a molecule. nih.gov NBO analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. This analysis can quantify the stabilization energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital, providing a measure of intramolecular charge transfer and the strength of specific bonding interactions. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is fundamentally linked to its electronic structure, specifically the ability of its electron cloud to be polarized by an external electric field, such as that from a high-intensity laser. This response is quantified by the molecular hyperpolarizability (β).

While direct experimental measurement of the NLO properties of this compound is not extensively reported in the literature, its potential as an NLO material can be predicted using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose. mdpi.com The presence of the diphenylphosphanyl group attached to the piperidine (B6355638) ring suggests the potential for NLO activity. The phosphorus atom can participate in charge transfer, a key requirement for a significant NLO response. analis.com.my The phenyl rings provide a delocalized π-electron system, which can enhance the molecular polarizability.

Computational studies on analogous systems, such as phosphine (B1218219) oxides and other organic molecules with donor-π-acceptor frameworks, have shown that the magnitude of the first hyperpolarizability (β_tot) is highly dependent on the molecular geometry, the nature of electron-donating and electron-accepting groups, and the efficiency of the π-conjugated bridge connecting them. rsc.orgnih.govnih.gov For instance, in many organic NLO materials, a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger β value, as it indicates easier electronic transitions. analis.com.my

Theoretical calculations for similar phosphine-containing compounds and other NLO-active organic molecules typically involve geometry optimization followed by the calculation of polarizability and hyperpolarizability tensors using a suitable DFT functional and basis set. researchgate.netfrontiersin.org The results from such calculations on related molecules can provide a qualitative and often semi-quantitative prediction of the NLO properties of this compound.

To illustrate the type of data generated from such computational studies, the table below presents theoretical NLO properties for representative organic molecules, calculated using DFT methods. These values serve as a reference for what could be expected from a detailed computational analysis of this compound.

Table 1: Calculated NLO Properties of Representative Organic Molecules
MoleculeMethodDipole Moment (μ) [Debye]Polarizability (α_tot) [a.u.]First Hyperpolarizability (β_tot) [a.u.]
Urea (Reference)DFT/B3LYP4.5632.548.6
p-NitroanilineDFT/B3LYP6.2885.32140
m-ChlorobenzaldehydeDFT/B3LYP/6-31G'1.8918-240.86 x 10-30 cm5/esu
p-ChlorobenzaldehydeDFT/B3LYP/6-31G'2.1276-820.22 x 10-30 cm5/esu

Note: The values in the table are illustrative and sourced from various computational studies on different molecules. They are intended to provide context for the types of properties calculated for NLO materials.

Investigation of Intermolecular and Intramolecular Interactions

The bulk properties of a chemical compound, including its crystal structure and morphology, are governed by the intricate network of intermolecular and intramolecular interactions. Computational methods are indispensable for dissecting these complex forces.

Intermolecular Interactions: In the solid state, molecules of this compound will pack in a specific arrangement to form a crystal lattice. The nature and strength of the intermolecular interactions dictate this packing. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified. nih.govnih.gov

For a molecule like this compound, several types of intermolecular interactions are expected to be significant:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

H···H contacts: These are typically the most abundant type of contact in hydrogen-rich organic molecules. nih.govnih.gov

C-H···π interactions: The hydrogen atoms of the piperidine and phenyl rings can interact with the π-electron clouds of adjacent phenyl rings.

π-π stacking: The phenyl rings can stack on top of each other, contributing to the stability of the crystal structure.

The table below summarizes the typical contributions of different intermolecular contacts to the Hirshfeld surface for a related heterocyclic compound, illustrating how these interactions are quantified.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Representative Heterocyclic Compound
Interaction TypeContribution (%)
H···H74.2
C···H/H···C18.7
O···H/H···O7.0
N···H/H···N0.1

Note: Data is for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, a related piperidine derivative, and serves as an example of the output of Hirshfeld surface analysis. nih.gov

Through such computational investigations, a comprehensive understanding of the relationship between the molecular structure of this compound and its macroscopic properties can be achieved.

Advanced Spectroscopic Characterization of 1 Diphenylphosphanyl Piperidine Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-(diphenylphosphanyl)piperidine complexes, offering unparalleled detail at the molecular level.

³¹P{¹H} NMR for Phosphine (B1218219) Environment and Coupling Phenomena

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a primary and indispensable tool for probing the electronic environment of the phosphorus atom in this compound and its complexes. wikipedia.orgslideshare.net The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination state. slideshare.net Upon coordination to a metal center, the ³¹P chemical shift of this compound typically experiences a significant downfield shift, known as the coordination shift (Δδ). researchgate.net This shift provides direct evidence of complex formation and offers insights into the nature of the metal-phosphine bond. researchgate.net

The magnitude of the coordination shift is influenced by several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. researchgate.net Furthermore, coupling between the ³¹P nucleus and other NMR-active nuclei, such as the metal center (if applicable) and other phosphorus nuclei in multinuclear complexes, provides valuable structural information. For instance, in rhodium complexes, the observation of ¹J(¹⁰³Rh, ³¹P) coupling constants confirms the direct bond between rhodium and phosphorus. wikipedia.org Similarly, in complexes containing multiple phosphine ligands, ²J(³¹P, ³¹P) coupling can reveal the relative positions of the phosphine ligands. rsc.org

Table 1: Illustrative ³¹P{¹H} NMR Data for this compound Complexes

ComplexSolvent³¹P Chemical Shift (δ, ppm)Coordination Shift (Δδ, ppm)Coupling Constants (J, Hz)
Free this compoundCDCl₃~ -16.2N/AN/A
[Rh(dppe)(dppp-OH)]Cl rsc.orgCDCl₃14.14 (d), 13.39 (d)~30¹J(Rh,P) = 134
[Rh(dppe)₂(iBu₂Al-O-dppp)]Cl rsc.orgTHF-d₈59.37 (DPPE), 13.90 (DPPP-OH)~75 (DPPE), ~30 (DPPP-OH)¹J(Rh,P) = 107.2 (DPPE), 101.2 (DPPP-OH); ²J(P,P) = 205.5 (trans), -22.6, -29.2 (cis)
[Ag(PyrPhos)Br] nih.govDMSO-d₆1.81 (s)~18N/A
[Cu(PyrPhos)Br] nih.govDMSO-d₆-4.60 (bs)~11.6N/A

Note: Data is illustrative and collated from various sources. "d" denotes a doublet, "s" a singlet, and "bs" a broad singlet. PyrPhos is 2-(diphenylphosphino)pyridine, a related phosphine ligand, included for comparative purposes.

¹H and ¹³C NMR for Ligand and Complex Structure Determination

In the ¹H NMR spectrum, the signals corresponding to the piperidine (B6355638) and phenyl protons can be assigned. chemicalbook.com Changes in the chemical shifts and coupling constants of the piperidine protons, particularly those in the α-position to the nitrogen atom, can indicate conformational changes or interactions within the complex. The phenyl proton signals are also sensitive to the electronic environment and can shift upon coordination. researchgate.net

The ¹³C NMR spectrum provides detailed information about the carbon skeleton. nih.gov The chemical shifts of the carbon atoms in the piperidine ring and the phenyl groups are diagnostic. researchgate.netnih.gov Coordination to a metal center can induce shifts in the carbon resonances, especially for the carbons directly bonded to phosphorus (ipso-carbons) and those in the vicinity of the metal center. beilstein-journals.org Analysis of ¹³C-¹H and ¹³C-³¹P coupling constants can further aid in the complete assignment of the spectra and the determination of the complex's stereochemistry. wikipedia.org

Table 2: Representative ¹H and ¹³C NMR Data for a this compound-like Fragment

NucleusFree Ligand (Piperidine) chemicalbook.comCoordinated Ligand (Illustrative)
¹H NMR
H-α (to N)~2.79 ppmShifted due to coordination
H-β, H-γ~1.58 - 1.46 ppmShifted and may show altered multiplicity
Phenyl-HN/A~7.0 - 8.0 ppm (complex multiplets)
¹³C NMR
C-α (to N)~47.8 ppmShifted due to coordination
C-β, C-γ~27.1, ~25.2 ppmShifted due to coordination
Phenyl-C (ipso)N/A~130-140 ppm (doublet due to J(C,P))
Phenyl-C (ortho, meta, para)N/A~128-135 ppm

Note: This table provides a general illustration. Actual chemical shifts will vary depending on the specific complex, metal, and solvent.

Infrared (IR) Spectroscopy for Vibrational Analysis and Metal-Ligand Bonding

Infrared (IR) spectroscopy is a valuable technique for investigating the vibrational modes of this compound complexes and provides key information about the metal-ligand bond. researchgate.netresearchgate.net The IR spectrum of the free ligand displays characteristic bands for the P-Ph and piperidine ring vibrations. researchgate.net Upon complexation, changes in the positions and intensities of these bands are observed.

A particularly important region in the IR spectrum is the far-IR region, where metal-phosphine (ν(M-P)) stretching vibrations typically occur. The frequency of the ν(M-P) band is a direct measure of the strength of the metal-phosphine bond. libretexts.org A higher frequency generally indicates a stronger bond. This information, when correlated with data from other techniques, helps to build a comprehensive picture of the electronic effects within the complex. libretexts.org Additionally, the presence of other ligands, such as carbonyl (CO) groups, can serve as probes for the electronic properties of the phosphine ligand. libretexts.org

Table 3: Typical IR Frequencies for this compound and its Complexes

Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Significance
P-Ph stretch~1435Shift upon coordinationIndicates change in P-Ph bond character
Piperidine ring modesVariousShift upon coordinationConfirms coordination and potential conformational changes
ν(M-P)N/A~400-550Direct probe of the metal-phosphine bond strength

Note: The exact frequencies are dependent on the specific metal and complex structure.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound complexes and for analyzing their fragmentation patterns. rsc.org Techniques such as Electrospray Ionization (ESI-MS) are commonly employed to generate ions of the intact complex, allowing for the confirmation of its molecular formula. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the elemental composition. rsc.org

Analysis of the fragmentation pattern, often achieved through tandem mass spectrometry (MS/MS), can provide structural information. nih.gov The fragmentation of the complex can reveal the loss of ligands, providing insight into the relative bond strengths within the coordination sphere. For instance, the initial loss of the this compound ligand or other co-ligands can be observed. Fragmentation of the ligand itself can also occur, yielding characteristic ions. researchgate.net

Solid-State Spectroscopic Techniques for Bulk Material Characterization

While solution-state techniques provide detailed information about individual molecules, solid-state spectroscopic methods are essential for characterizing the bulk properties of this compound complexes. nih.gov

Solid-state ³¹P NMR spectroscopy is particularly valuable. sigmaaldrich.commdpi.com It can provide information about the phosphorus environment in the crystalline state, which may differ from that in solution. rsc.org Solid-state NMR can distinguish between different crystalline forms (polymorphs) and can be used to study the dynamics of the phosphine ligand in the solid state. mdpi.com The analysis of chemical shift anisotropy (CSA) in static solid-state NMR spectra can provide further details on the electronic structure around the phosphorus nucleus. mdpi.com

Other solid-state techniques, while not strictly spectroscopic in the same vein as NMR or IR, are often used in conjunction and are crucial for a complete characterization. X-ray crystallography, for example, provides the definitive solid-state structure, against which spectroscopic data can be benchmarked.

Future Directions and Emerging Research Areas

Design and Synthesis of Next-Generation Chiral 1-(Diphenylphosphanyl)piperidine Analogues

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule is critical to its function. researchgate.net Chiral piperidine (B6355638) scaffolds are prevalent in a vast number of active pharmaceuticals, and their introduction can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.netdoaj.org

Future research is intensely focused on creating new chiral versions of this compound. The core strategy involves introducing chirality either at the phosphorus atom or, more commonly, within the piperidine ring itself. The synthesis of piperidines via methods like hydrogenation or reduction of pyridine (B92270) precursors is a well-established approach. nih.gov Scientists are now developing enantioselective methods to produce specific isomers. mdpi.com

The design of these next-generation ligands is often structure-based, aiming to create a well-defined chiral pocket around a metal center. nih.govnih.gov This tailored environment can induce high enantioselectivity in catalytic reactions. For instance, modifying the substitution pattern on the piperidine ring can significantly influence the ligand's electronic and steric properties, which in turn dictates the activity and selectivity of the resulting metal complex. nih.gov The synthesis of these complex chiral molecules benefits from a variety of modern synthetic methods, including one-pot cyclization/reduction cascades and intramolecular Mannich-type reactions. mdpi.com

Table 1: Approaches to Chiral this compound Analogue Synthesis

Synthesis Strategy Description Key References
Asymmetric Hydrogenation Hydrogenation of substituted pyridine precursors using chiral catalysts (e.g., rhodium- or palladium-based) to yield enantiomerically enriched piperidines. mdpi.com mdpi.com
Chiral Pool Synthesis Starting from naturally occurring chiral molecules to build the chiral piperidine framework. N/A
Auxiliary-Mediated Synthesis Using a temporary chiral auxiliary to direct the stereoselective formation of the piperidine ring before its removal. N/A
Structure-Based Design Computational modeling to design ligands with specific steric and electronic properties to achieve high selectivity in target reactions. nih.gov nih.gov

Exploration of Novel Catalytic Applications in Sustainable Chemistry

The principles of sustainable or "green" chemistry are increasingly influencing the design of new catalytic processes. This involves using renewable resources, reducing waste, and employing milder, more energy-efficient reaction conditions. This compound and its future derivatives are poised to play a significant role in this transition.

A key area of research is the development of catalysts for the transformation of biomass into valuable chemicals. For example, recent studies have shown the successful synthesis of piperidine from the bio-based platform chemical furfural, using novel catalysts under mild conditions. nih.gov This opens the door for using ligands like this compound in catalytic systems that convert renewable feedstocks into important N-heterocycles.

Furthermore, electrocatalysis represents a promising sustainable alternative to traditional, often harsh, thermochemical methods. nih.gov The electrocatalytic hydrogenation of pyridines to piperidines at ambient temperature and pressure has been demonstrated, offering a process with high energy efficiency and reduced carbon emissions. nih.govchemrxiv.org Ligands that can stabilize metal centers under these electrochemical conditions will be highly sought after.

Another facet of sustainable chemistry is the use of environmentally benign solvents, with water being the ideal. Research into catalysts that are active and stable in aqueous media is a major goal. rsc.org This includes designing ligands that confer water solubility or developing systems, such as micellar catalysis, that allow reactions to proceed in water. rsc.org

Development of Heterogenized and Immobilized this compound Catalysts

A significant drawback of homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the difficulty in separating the catalyst from the product mixture. rsc.org This leads to product contamination and loss of the often expensive catalyst. Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble solid support, elegantly solves these issues. beilstein-journals.orgnih.govresearchgate.net

The development of immobilized this compound-based catalysts is a major area of future research. This strategy offers numerous advantages:

Easy Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration. researchgate.net

Catalyst Recycling: The recovered catalyst can be reused multiple times, which is crucial from both an economic and environmental perspective. beilstein-journals.orgnih.gov

Continuous Flow Processes: Immobilized catalysts are ideal for use in continuous flow reactors, allowing for more efficient and scalable industrial processes. researchgate.netpurdue.edu

Enhanced Stability: Immobilization can prevent catalyst deactivation pathways, such as dimerization, leading to a longer catalyst lifetime. rsc.orgrsc.org

A variety of materials are being explored as solid supports, each with unique properties. nih.gov Common choices include polymers, silica, and magnetic nanoparticles. beilstein-journals.orgresearchgate.net Magnetic nanoparticles are particularly attractive as they allow for the catalyst to be separated from the reaction mixture using an external magnet. researchgate.net

The method of attachment is also critical and can range from non-covalent interactions (physisorption) to strong covalent bonding. beilstein-journals.orgnih.gov A novel approach involves encapsulating the catalyst with a thin metal oxide layer using atomic layer deposition (ALD), which strongly adheres the molecule to the support and prevents leaching. rsc.orgrsc.org

Table 2: Solid Supports for Catalyst Immobilization

Support Material Advantages Key References
Polymers High loading capacity, tunable properties. beilstein-journals.orgresearchgate.net
Silica High surface area, thermal and mechanical stability, low cost. researchgate.net beilstein-journals.orgresearchgate.net
Magnetic Nanoparticles Easy separation with an external magnet, superparamagnetic properties. researchgate.net beilstein-journals.orgresearchgate.net
Metal-Organic Frameworks (MOFs) High porosity, well-defined structures. beilstein-journals.org beilstein-journals.org

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The discovery and optimization of new catalysts and chemical reactions can be a slow and laborious process. High-Throughput Experimentation (HTE) and automated synthesis platforms are revolutionizing this field by allowing researchers to perform and analyze a massive number of experiments in parallel. acs.orgresearchgate.netnih.gov

These technologies are being increasingly applied to the development of ligands like this compound and their corresponding catalysts. HTE enables the rapid screening of a wide array of reaction parameters—such as catalysts, ligands, solvents, and bases—in miniature, using only small amounts of material. acs.orgnih.gov This accelerates the discovery of optimal reaction conditions and can uncover novel reactivity. purdue.edu

Automated synthesis platforms can then be used to create large libraries of related molecules, such as different analogues of this compound, for screening. octant.biosigmaaldrich.comchemspeed.com This approach, which combines computational library design with automated synthesis and purification, has been successfully used to generate a 120-member library of 1-aryl-4-aminopiperidine analogues for drug discovery. nih.gov

The integration of HTE with continuous flow synthesis offers further advantages, providing an efficient and scalable route from initial reaction discovery to production. purdue.edu By coupling these automated platforms with advanced analytical techniques like mass spectrometry, researchers can analyze hundreds of unique reaction outcomes in a matter of minutes. purdue.edu This synergy of technologies is dramatically accelerating the pace of research and development in catalysis. octant.bionih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(Diphenylphosphanyl)piperidine, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves introducing the diphenylphosphanyl group to the piperidine ring via nucleophilic substitution or transition-metal-catalyzed coupling. For analogous piperidine derivatives, phosphine ligands are often introduced using Pd-catalyzed cross-coupling under inert atmospheres. Key parameters include:
  • Temperature : Reactions are often conducted at 80–110°C to balance reactivity and decomposition risks.
  • Solvent Choice : Anhydrous tetrahydrofuran (THF) or toluene is preferred to avoid hydrolysis of phosphine intermediates.
  • Catalysts : Pd(PPh₃)₄ or Ni(COD)₂ may enhance coupling efficiency .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products.

Q. How is this compound characterized using spectroscopic techniques, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Piperidine protons appear as multiplet signals at δ 1.4–2.6 ppm. The deshielded protons adjacent to the phosphorus atom may show splitting due to coupling with ³¹P (e.g., δ 2.8–3.5 ppm).
  • ³¹P NMR : A singlet near δ –15 to –20 ppm confirms the presence of the diphenylphosphanyl group .
  • FTIR : Stretching vibrations for P–C (aromatic) appear at ~1430 cm⁻¹, while piperidine ring C–N stretches occur at ~1120 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns indicating loss of phenyl or phosphine groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

  • Methodological Answer : Structural ambiguities (e.g., disorder in phenyl rings or piperidine conformers) can be addressed using:
  • Dual Refinement Strategies : Compare results from SHELXL (for high-resolution data) and SIR97 (for direct methods) to cross-validate bond lengths and angles .
  • Twinned Data Handling : For crystals with twinning, use SHELXE to apply detwinning algorithms and refine against HKLF5 format data .
  • DFT-Based Validation : Optimize the geometry computationally (e.g., Gaussian09 with B3LYP/6-31G*) and compare theoretical vs. experimental bond parameters to identify outliers .

Q. What computational methods are effective in predicting the electronic and steric effects of this compound in catalytic applications?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/def2-TZVP to model the HOMO/LUMO energies and quantify electron-donating capacity. The phosphorus lone pair’s energy correlates with ligand donor strength in catalysis .
  • Conformational Analysis : Molecular dynamics (MD) simulations (e.g., AMBER) can predict steric bulk by analyzing the piperidine ring’s chair-to-boat transitions and phenyl group orientations .
  • Docking Studies : For catalytic metal complexes, AutoDock Vina can simulate ligand-metal interactions, focusing on P–M bond distances and coordination angles .

Q. How can researchers optimize reaction conditions for this compound in asymmetric catalysis while mitigating stereochemical inconsistencies?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak IA/IB columns to separate enantiomers and quantify enantiomeric excess (ee). Mobile phases often include hexane/isopropanol (95:5) with 0.1% trifluoroacetic acid .
  • Kinetic Profiling : Monitor reaction progress via in situ ³¹P NMR to identify intermediates causing racemization. Adjust temperature or catalyst loading to suppress side pathways .
  • Steric Maps : Generate steric maps (e.g., using SambVca) to visualize the ligand’s buried volume (%Vbur) and correlate it with enantioselectivity trends .

Data Analysis and Validation

Q. What strategies are recommended for validating the purity of this compound in pharmacological studies?

  • Methodological Answer :
  • HPLC-UV/HRMS : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm. High-resolution MS (Q-TOF) confirms molecular ion integrity and detects trace impurities (<0.1%) .
  • Elemental Analysis : Match experimental C, H, N, and P percentages with theoretical values (deviation <0.4% acceptable) .
  • Pharmacopeial Standards : Follow USP guidelines for buffer preparation (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to ensure mobile phase consistency during analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.